

synthesis of ethyl N-phenylcarbamate from aniline and ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl phenylcarbamate

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Synthesis of Ethyl N-Phenylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various synthetic routes for the production of ethyl N-phenylcarbamate, a key intermediate in the pharmaceutical and agrochemical industries. The document provides a comparative analysis of different methodologies, including traditional and modern "green" approaches, with a focus on experimental protocols, reaction conditions, and quantitative data.

Oxidative Carbonylation of Aniline

The oxidative carbonylation of aniline represents a prominent phosgene-free route to ethyl N-phenylcarbamate. This method involves the reaction of aniline with carbon monoxide and ethanol in the presence of a catalyst and an oxidant. Palladium-based catalysts are commonly employed for this transformation.

Experimental Protocol:

A typical experimental setup involves charging a stainless-steel autoclave with the catalyst, aniline, ethanol, a solvent such as toluene, and any co-catalysts or promoters. The reactor is then pressurized with carbon monoxide and an oxidant, typically oxygen. The reaction is conducted at elevated temperatures and pressures for a specified duration. Post-reaction, the

mixture is cooled, depressurized, and the product is isolated and purified, often by gas chromatography.^{[1][2]}

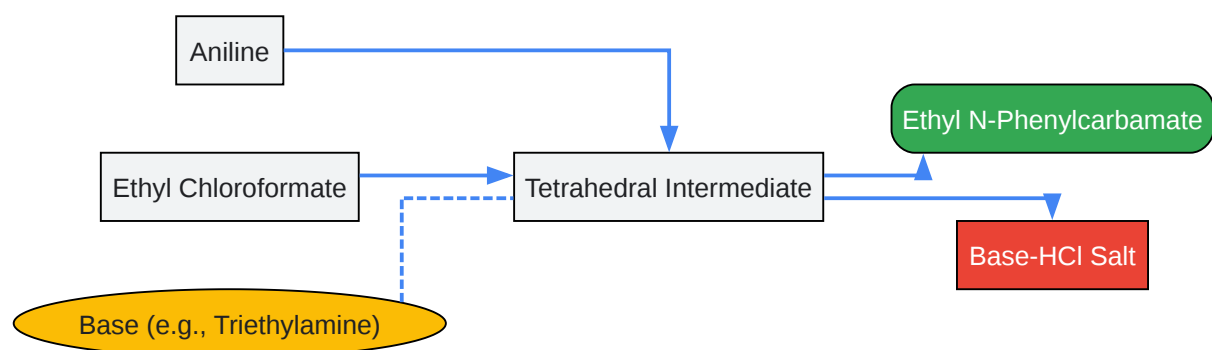
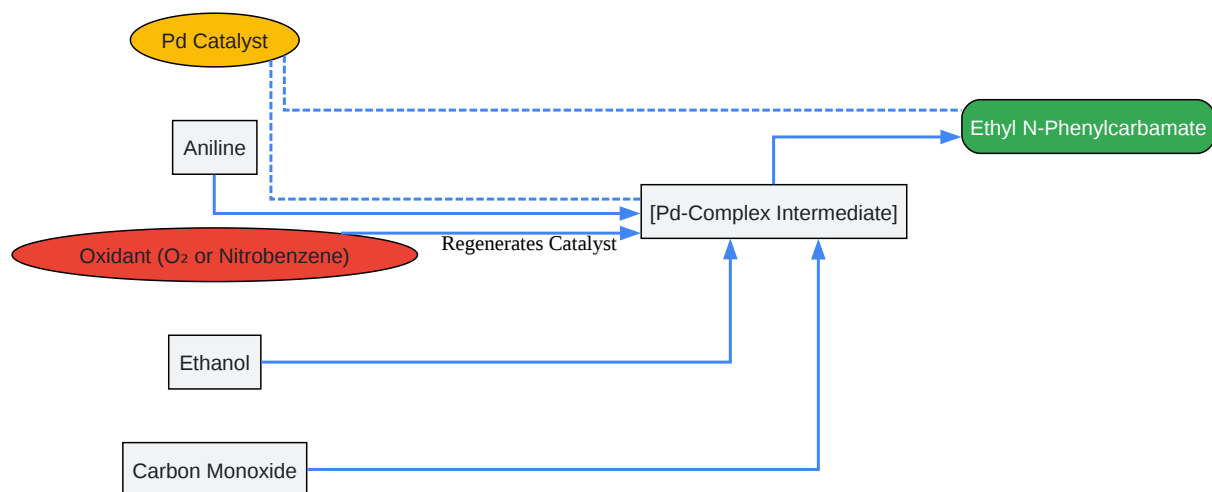
One specific protocol involves feeding a 100 ml stainless autoclave with a palladium catalyst (61.9 mg, 0.020 mmol as Pd), aniline (0.931 g, 0.010 mol), nitrobenzene (1.23 g, 0.010 mol) as an oxidant, ethanol (4.61 g, 0.10 mol), toluene (10.6 g, 0.11 mol), and a 35% hydrochloric acid aqueous solution (0.071 g). The autoclave is then pressurized with CO gas to 28 Kg/cm² and heated to 190°C for 3 hours. This procedure resulted in a 90% yield of ethyl N-phenylcarbamate.^[1]

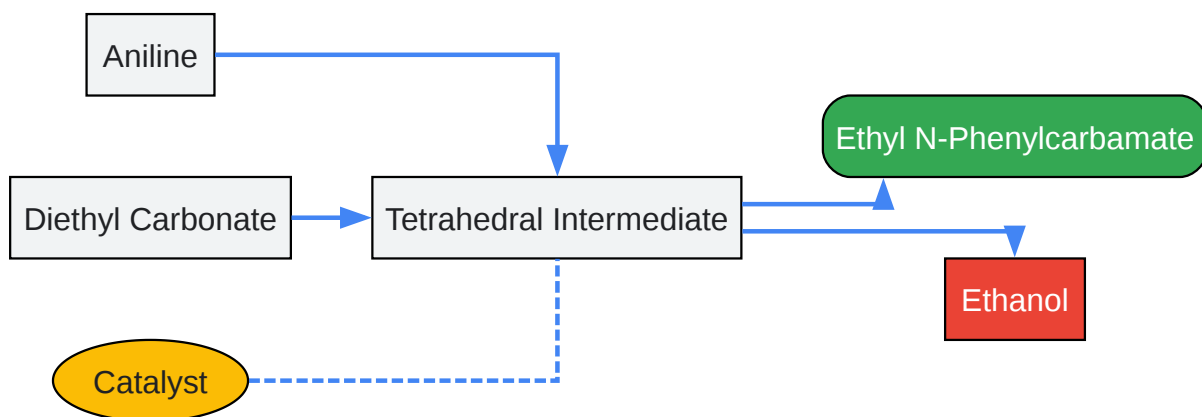
Quantitative Data for Oxidative Carbonylation:

Catalyst	Co-catalyst/Promoter	Oxidant	Temperature (°C)	Pressure (atm)	Time (h)	Aniline Conversion (%)	Ethyl N-Phenylcarbamate Selectivity (%)	Yield (%)	Reference
5% Pd/C	KI	Oxygen	120	79	5	~100	95	-	[3]
5% Rh/C	KI	Oxygen	120	79	5	-	-	-	[3]
Pd catalyst	35% HCl	Nitrobenzene	190	~28 (CO)	3	90	-	90	[1]
[PdCl ₂ (dppf)]	FeCl ₃ /LiBr	Oxygen	120	~50 (Total)	-	-	-	-	[2]

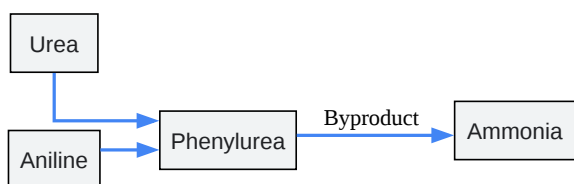
Note: The yield was not explicitly stated in all cited sources, but high conversion and selectivity are indicative of high yield.

Reaction Pathway:

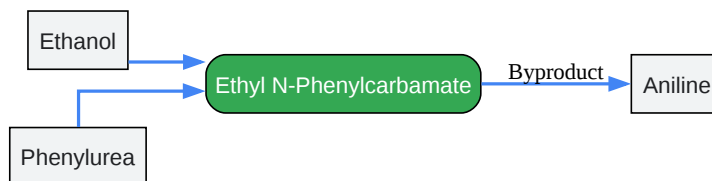


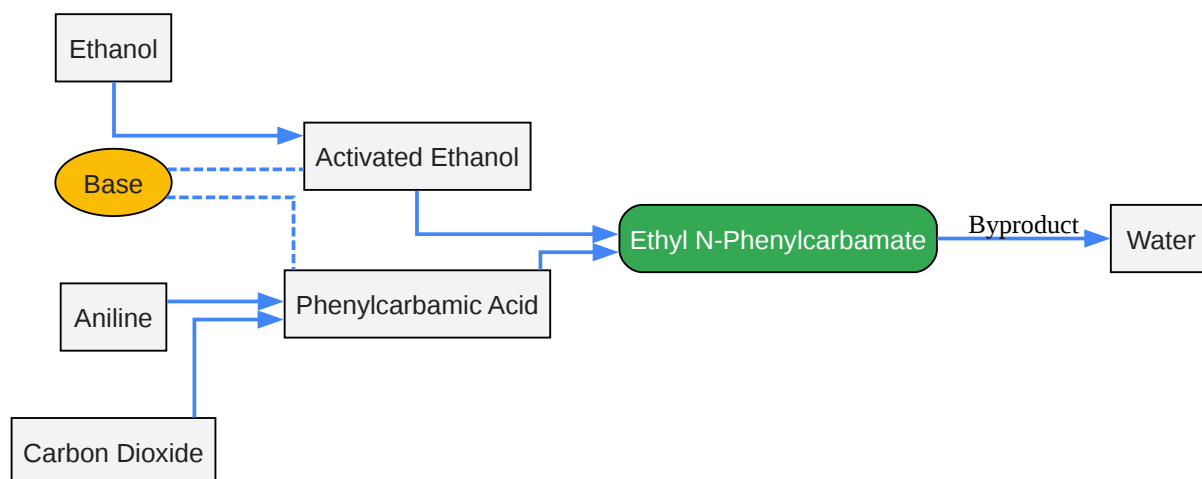


Step 1: Phenylurea Formation



Step 2: Carbamate Formation





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